![molecular formula C17H28N4O3 B608320 Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate CAS No. 1596348-32-1](/img/structure/B608320.png)
Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including ester, amine, and possibly amide groups. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It appears to contain a central isonicotinate group, with multiple amine and possibly amide groups attached. The presence of these polar functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could potentially participate in a variety of chemical reactions. The amine groups, for example, could act as nucleophiles in substitution reactions, while the ester group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a derivative of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, can be transformed with aromatic amines to create 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, which have potential applications in pharmaceutical and synthetic organic chemistry (Albreht, Uršič, Svete, & Stanovnik, 2009).
The 2-(diphenylphosphino)ethyl group (DPPE) has been utilized for carboxyl-protection in peptide chemistry, highlighting its relevance in synthetic and medicinal chemistry (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Novel modifications like 2'-O-[2-(dimethylamino)-2-oxoethyl] in oligonucleotides have shown high binding affinity to complementary RNA, indicating potential applications in biotechnology and therapeutic research (Prakash, Kawasaki, Lesnik, Owens, & Manoharan, 2003).
Poly(2-(dimethylamino)ethyl methacrylate)-based copolymers synthesized via atom transfer radical polymerization (ATRP) have significant implications in materials science due to their solution properties and potential applications in biocompatible materials (Ydens, Moins, Degée, & Dubois, 2005).
Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, another related compound, has been used for synthesizing substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyridine-8-carboxylates, indicating its utility in the synthesis of complex heterocyclic structures (Zupančič, Svete, & Stanovnik, 2009).
Selective quaternization of 2-(Dimethylamino)ethyl Methacrylate residues in tertiary amine methacrylate diblock copolymers demonstrates their utility in creating novel cationic diblock copolymers for various applications, such as drug delivery systems (Bütün, Armes, & Billingham, 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-21(10-9-20(3)4)16(22)13-18-12-15-11-14(7-8-19-15)17(23)24-6-2/h7-8,11,18H,5-6,9-10,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCILOMUUNVPIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1596348-32-1 | |
Record name | KDM5-C70 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KDM5-C70 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4288BE400F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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